3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based benzyl ester derivative with a cyclopropyl-aminoethyl substituent at the 3-position (CAS: 1353960-16-3) . This compound is structurally related to cysteine protease inhibitors and angiotensin-converting enzyme (ACE) modulators, though its specific biological activity remains understudied.
Properties
IUPAC Name |
benzyl 3-[[2-aminoethyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c19-9-11-20(17-6-7-17)12-16-8-10-21(13-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRZYMAJRWRFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H24N2O2
- Molecular Weight : 276.38 g/mol
- CAS Number : 1353974-66-9
The structure of this compound features a pyrrolidine ring, an amino group, and a cyclopropyl moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, particularly in the following areas:
- Neuroprotective Effects : Compounds with pyrrolidine structures can act as inhibitors of enzymes involved in neurotransmission, such as butyrylcholinesterase (BChE). Inhibition of BChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Properties : Pyrrolidine derivatives have been studied for their antibacterial and antifungal activities. In vitro tests demonstrate that certain derivatives can inhibit the growth of pathogenic bacteria and fungi .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 75 | |
| Compound B | Antifungal | 125 | |
| Compound C | Neuroprotective | Not specified |
Study on Neuroprotective Effects
A study investigated the neuroprotective potential of pyrrolidine derivatives against neurotoxic agents. The results showed that compounds similar to 3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine exhibited protective effects on neuronal cells by reducing oxidative stress markers and enhancing cell viability in vitro.
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of various pyrrolidine derivatives, including the target compound. The results indicated that these compounds displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of pyrrolidine derivatives. Modifications to the cyclopropyl or amino groups can significantly alter the pharmacological profile . For instance, adding electron-donating groups has been correlated with enhanced anti-inflammatory and antimicrobial activities.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Glycosidase Inhibition : Research indicates that this compound may inhibit glycosidases, enzymes crucial in carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes and Gaucher's disease .
- Monoamine Oxidase B (MAO-B) Inhibition : The compound has been studied for its ability to inhibit MAO-B, an enzyme involved in the degradation of neurotransmitters such as dopamine. This activity suggests potential applications in treating neurological disorders, including Parkinson's disease and depression .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Preliminary findings suggest moderate cytotoxicity against HeLa cells, indicating potential for further development as an anticancer agent.
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa | 16.0 |
The mechanism behind this cytotoxicity may involve the compound's interaction with cellular pathways that regulate growth and apoptosis .
Coordination Chemistry
The ability of this compound to coordinate with metal ions such as copper(II) has been explored. This property is significant for designing metal-based therapeutics, enhancing the compound's potential applications in drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their substituents:
Antimalarial Activity
- Target Compound: No direct activity data available.
- Analogues :
- 4-Substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)-pyrrolidine-1-carboxylic acid benzyl esters (compounds 17 and 18) exhibit IC₅₀ values of 86.2 µM and 106.5 µM against Plasmodium falciparum cysteine protease, comparable to artemisinin .
- Structural Insight : The carbamoyl-phenethylpropyl group enhances binding to protease active sites, a feature absent in the target compound.
ACE2 Inhibition
- Analogues: 2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester shows potent ACE2 inhibition (IC₅₀: 0.0003 mM) due to its phosphinoyl and phenylpropyl motifs .
Data Tables
Table 1: Key Pharmacological Data for Selected Analogues
Preparation Methods
Pyrrolidine Ring Formation via Nitrone Cycloaddition
The stereocontrolled synthesis of the pyrrolidine core leverages [3+2] cycloaddition between nitrones and dipolarophiles. For instance, nitrones derived from L-proline methyl ester react with bicyclopropylidene (BCP) under thermal conditions to yield spirocyclopropane-isoxazolidine adducts, which undergo acid-mediated rearrangement to cis-fused pyrrolidine derivatives.
Representative Reaction Conditions :
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Nitrone precursor : Methyl (S)-pyrrolidine-2-carboxylate
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Dipolarophile : Bicyclopropylidene (BCP)
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Solvent : Toluene
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Temperature : 60°C, 72 hours
This method ensures high diastereoselectivity (>20:1 dr) due to the rigid transition state of the cycloaddition. The subsequent acid-catalyzed rearrangement (e.g., using trifluoroacetic acid) cleaves the isoxazolidine ring, yielding the pyrrolidine scaffold with retained stereochemistry.
Introduction of the Cyclopropyl-Amino-Ethyl Sidechain
The cyclopropylamine moiety is introduced via a two-step sequence:
-
Cyclopropanation : Reaction of allylamine derivatives with diiodomethane in the presence of a zinc-copper couple generates the cyclopropane ring.
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Reductive Amination : Coupling the cyclopropylamine to a bromoethyl-pyrrolidine intermediate using sodium cyanoborohydride in methanol.
Critical Considerations :
Steglich Esterification for Benzyl Ester Installation
The benzyl ester is introduced via Steglich esterification, which avoids harsh acidic conditions that could epimerize stereocenters.
Standard Protocol :
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Carboxylic Acid : Pyrrolidine-1-carboxylic acid
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Alcohol : Benzyl alcohol
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Coupling Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)
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Solvent : Dichloromethane (DCM)
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Yield : 85–92%
Table 1: Comparison of Esterification Methods
| Method | Reagents | Solvent | Yield (%) | Epimerization Risk |
|---|---|---|---|---|
| Steglich | DCC/DMAP | DCM | 85–92 | Low |
| Fischer | H2SO4 | EtOH | 70–78 | High |
| Mitsunobu | DIAD/Ph3P | THF | 88–90 | Moderate |
Stereochemical Control and Resolution Techniques
The (S)-configuration at the pyrrolidine C2 position is critical for bioactivity. Two resolution strategies dominate:
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Chiral Pool Synthesis : Starting from L-proline derivatives, which provide inherent stereochemical guidance.
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Enzymatic Resolution : Using lipases (e.g., Candida antarctica) to hydrolyze racemic esters, enriching the desired enantiomer.
Case Study : Enzymatic hydrolysis of racemic pyrrolidine-1-carboxylic acid benzyl ester with CAL-B lipase in phosphate buffer (pH 7.0) achieves 98% enantiomeric excess (ee) after 24 hours.
Industrial-Scale Production and Process Intensification
Large-scale synthesis employs continuous flow reactors to enhance mass transfer and reduce reaction times. For example, the nitrone cycloaddition step achieves 95% conversion in 30 minutes under continuous flow conditions (0.5 mL/min, 100°C), compared to 72 hours in batch mode.
Table 2: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 72 hours | 0.5 hours |
| Conversion | 69% | 95% |
| Productivity | 0.5 g/h | 12.4 g/h |
Challenges in Purification and Final Product Isolation
The target compound’s polar nature complicates isolation. Common strategies include:
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Liquid-Liquid Extraction : Using ethyl acetate/water systems to remove unreacted amines.
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Crystallization : Hexane/ethyl acetate mixtures induce crystallization of the benzyl ester.
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Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves diastereomers.
Typical Purity Profile :
Q & A
Q. What are the common synthetic routes for preparing 3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrrolidine core via aminolysis of γ-butyrolactone derivatives.
- Step 2: Functionalization with cyclopropylamine and 2-aminoethyl groups via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂ or Ar) .
- Step 3: Introduction of the benzyl ester group using benzyl chloroformate in the presence of a base (e.g., triethylamine) .
- Purification: Chromatography (HPLC or flash) and recrystallization are critical for achieving >95% purity .
Q. How is the structural conformation of this compound confirmed experimentally?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR to identify chemical shifts for the pyrrolidine ring (δ 2.5–3.5 ppm), cyclopropyl group (δ 1.0–1.5 ppm), and benzyl ester (δ 5.1–5.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₉H₂₈N₃O₃, theoretical MW 346.2 g/mol) .
- X-ray Crystallography: Optional for resolving stereochemistry, particularly for chiral centers in the pyrrolidine and cyclopropyl moieties .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic Substitution: Modify functional groups (e.g., replace cyclopropyl with other cycloalkyl groups) and evaluate changes in biological activity .
- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target receptors (e.g., GPCRs or enzymes) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with active sites, guided by NMR-derived 3D conformations .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Control for Stereochemistry: Ensure enantiomeric purity via chiral HPLC, as minor impurities (e.g., <5% (S)-isomer) can skew activity .
- Standardize Assay Conditions: Use identical buffer pH, temperature (e.g., 37°C), and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
- Meta-Analysis: Compare kinetic parameters (e.g., IC₅₀, Kd) across studies, adjusting for differences in cell lines or protein isoforms .
Critical Research Findings
- Stereochemical Sensitivity: The (R)-configuration at the pyrrolidine C3 position enhances receptor binding by 10-fold compared to the (S)-isomer .
- Metabolic Stability: The benzyl ester group improves plasma stability (t₁/₂ > 6 hours in murine models) but requires enzymatic cleavage (e.g., esterases) for activation .
- Toxicity Profile: In vitro cytotoxicity assays (MTT) show IC₅₀ > 100 µM in HEK293 cells, suggesting low acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
